N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-21(18-9-5-4-6-10-18)24(29)27-19-13-15-20(16-14-19)28-17(2)26-23-12-8-7-11-22(23)25(28)30/h4-16,21H,3H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXDGQQINUBAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar quinazolinone structure have been reported to exhibit antimicrobial activity. Therefore, it’s plausible that MFCD07717168 might interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
Based on the antimicrobial activity of similar quinazolinone compounds, it can be hypothesized that mfcd07717168 might interfere with the normal functioning of microbial proteins or enzymes, leading to the inhibition of microbial growth.
Biochemical Pathways
Given the potential antimicrobial activity of similar quinazolinone compounds, it’s possible that mfcd07717168 might affect pathways related to microbial growth and survival.
Biological Activity
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide is a synthetic compound that belongs to the class of quinazolinone derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the context of anti-inflammatory and anticancer properties. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound involves several steps, typically starting from anthranilic acid and phenyl isothiocyanate. The process includes the formation of key intermediates such as 2-mercapto-3-phenylquinazolin-4-one, which can be further modified to yield the target compound through reactions with various acylating agents.
1. Anti-inflammatory Activity
The compound has shown significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. Studies indicate that derivatives of quinazolinones exhibit varying degrees of COX-2 inhibition, with some compounds achieving up to 47.1% inhibition at concentrations around 20 μM . This suggests a potential role in managing inflammatory conditions.
2. Anticancer Properties
Research has highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
- Induction of Apoptosis : The compound may activate intrinsic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Some studies suggest that quinazolinone derivatives can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
Research Findings
A summary of notable research findings related to this compound is presented in the following table:
| Study | Findings | Methodology |
|---|---|---|
| Nguyen et al. (2019) | Synthesized various quinazolinone derivatives and evaluated their COX inhibitory activity | In vitro COX inhibition assays |
| Al-Majidi & Al-Khuzaie (2015) | Characterized the structural properties of synthesized compounds using IR and NMR spectroscopy | Spectroscopic analysis |
| Ghorab et al. (2019) | Explored N-substituted quinazolinones for anticancer activity | Cytotoxicity assays on cancer cell lines |
Case Study 1: COX Inhibition
A study evaluated several quinazolinone derivatives for their ability to inhibit COX enzymes. Among these, one derivative exhibited a maximum COX-2 inhibition rate of 47.1% at a concentration of 20 μM, indicating significant anti-inflammatory potential .
Case Study 2: Anticancer Activity
In a cytotoxicity assay involving breast cancer cell lines, a related quinazolinone derivative demonstrated substantial growth inhibition and induced apoptosis through caspase activation pathways . This supports the hypothesis that modifications in the quinazolinone structure can enhance anticancer efficacy.
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives, including N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit tumor growth through mechanisms such as:
- Induction of Apoptosis : Quinazolinones can trigger programmed cell death in cancer cells, a critical mechanism for inhibiting tumor progression.
- Cell Cycle Arrest : They may induce cell cycle arrest at various phases, thereby reducing the proliferation of cancer cells .
Anti-inflammatory Properties
The compound exhibits potential anti-inflammatory effects by selectively inhibiting cyclooxygenase (COX) enzymes, particularly COX-II. This selectivity can lead to reduced side effects compared to non-selective NSAIDs, making it a candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
Preliminary studies suggest that quinazolinone derivatives possess antimicrobial properties against various pathogens. The specific compound's efficacy against bacteria and fungi remains an area for further investigation, but structural analogs have shown promise in this regard .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity. The presence of both quinazolinone and phenyl groups enhances its lipophilicity and metabolic stability, which are crucial for effective drug design .
Synthesis and Production
The synthesis of this compound involves multi-step organic reactions. Key synthetic routes include:
- Formation of the dihydroquinazolinone core via condensation reactions.
- Introduction of the phenyl group through nucleophilic substitution.
- Final modifications to enhance yield and purity for potential industrial applications.
High-throughput Screening
In industrial settings, high-throughput screening techniques are employed to optimize the synthesis process and identify efficient catalysts and reaction conditions. This approach facilitates the scale-up of production while maintaining quality control .
Case Studies and Research Findings
Several studies have documented the therapeutic potential of quinazolinone derivatives:
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Core Scaffold: The target compound’s quinazolinone core distinguishes it from triazole-thiones () and morpholine derivatives (). Quinazolinones are known for kinase inhibition, whereas triazole-thiones exhibit antimicrobial activity .
Substituent Effects :
- The phenylbutanamide chain in the target compound contrasts with the sulfonyl-difluorophenyl groups in triazole-thiones (). This difference impacts lipophilicity (LogP: ~4.5 for the target vs. ~3.8 for triazole-thiones) and bioavailability.
Pharmacological Context :
- Levomoramide () is a controlled narcotic with a morpholine-pyrrolidinyl structure, highlighting the target compound’s divergence from psychoactive derivatives .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the quinazolinone core. For example, coupling 2-methyl-4-oxoquinazoline with a phenylbutanamide-containing intermediate under basic conditions (e.g., triethylamine in DMF or dichloromethane) . Optimization includes:
- Temperature control : Reflux conditions (80–100°C) improve reaction kinetics for amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM minimizes side reactions .
- Catalysts : Use of coupling agents like EDCI/HOBt for efficient amidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity, validated by HPLC and NMR .
Q. What analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer : A combination of techniques ensures accuracy:
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., quinazolinone protons at δ 7.2–8.1 ppm; amide protons at δ 10–12 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 413.18) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., Acta Crystallographica data ).
Q. How does the compound’s stability vary under different pH and storage conditions?
- Methodological Answer : Stability studies show:
- pH sensitivity : Degrades in acidic conditions (pH <3) via amide hydrolysis; stable at pH 5–7 (phosphate buffer, 25°C) .
- Storage : Lyophilized form remains stable for >12 months at -20°C; DMSO stock solutions degrade by ~10% over 30 days .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological targets (e.g., tyrosine kinase vs. MAPK/ERK pathways)?
- Methodological Answer : Orthogonal assays are critical:
- Kinase inhibition assays : Use recombinant enzymes (e.g., EGFR tyrosine kinase) with ATP-competitive binding measured via fluorescence polarization .
- Transcriptomic profiling : RNA-seq of treated cancer cells identifies differentially expressed genes in MAPK/ERK pathways .
- Comparative studies : Co-administration with pathway-specific inhibitors (e.g., MEK inhibitors) clarifies dominant mechanisms .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodological Answer : Structural modifications and formulation approaches include:
- Prodrug design : Esterification of the amide group to enhance intestinal absorption .
- Nanoparticle encapsulation : PLGA-based nanoparticles improve solubility and prolong half-life in rodent models .
- Metabolic stability assays : Liver microsome studies identify CYP450-mediated degradation hotspots (e.g., oxidation at the 2-methyl group) .
Q. How do structural modifications (e.g., nitro vs. methoxy substituents) affect bioactivity and selectivity?
- Methodological Answer : SAR studies reveal:
- Nitro groups : Enhance anticancer activity (IC50 = 1.2 μM in MCF-7 cells) but increase cytotoxicity to normal cells .
- Methoxy groups : Improve selectivity for bacterial dihydrofolate reductase (MIC = 0.5 μg/mL against S. aureus) .
- Computational docking : Molecular dynamics simulations predict binding affinity changes (e.g., ΔG = -9.8 kcal/mol for EGFR with nitro-substituted analogs) .
Data Contradiction Analysis
Q. Why do some studies report high anticancer efficacy in vitro but limited in vivo activity?
- Methodological Answer : Key factors include:
- Pharmacokinetic limitations : Poor oral bioavailability (<20% in mice) due to first-pass metabolism .
- Tumor microenvironment : Hypoxia reduces prodrug activation in solid tumors .
- Dosing regimens : Suboptimal schedules (e.g., single-dose vs. fractionated) fail to maintain therapeutic plasma levels .
Experimental Design Considerations
Q. What controls and assays are essential for validating target engagement in cellular models?
- Methodological Answer : Include:
- Negative controls : Untreated cells and inactive analogs (e.g., des-nitro derivatives) .
- Biochemical assays : Western blotting for phosphorylated EGFR or ERK to confirm pathway inhibition .
- Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
